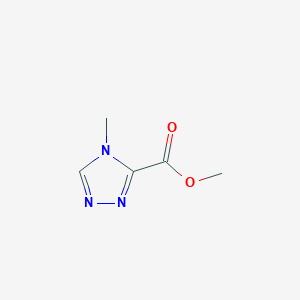

methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H7N3O2. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

Related compounds have shown antimicrobial activities , suggesting potential targets could be microbial enzymes or proteins.

Mode of Action

It’s known that triazole compounds often interact with their targets by forming hydrogen bonds and other non-covalent interactions

Biochemical Pathways

Related triazole compounds have been found to interfere with the synthesis of essential biomolecules in microorganisms, leading to their death .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Related compounds have been found to exhibit antimicrobial activities, suggesting that this compound may also have similar effects .

Action Environment

The action, efficacy, and stability of Methyl 4-Methyl-4H-1,2,4-Triazole-3-Carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other substances . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux for several hours until the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The triazole ring allows for substitution reactions, where different substituents can replace hydrogen atoms on the ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives.

Applications De Recherche Scientifique

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole-3-carboxylic acid methyl ester: Similar in structure but lacks the methyl group on the triazole ring.

3-Methyl-1H-1,2,4-triazole: Contains a methyl group on the triazole ring but lacks the carboxylate ester functionality.

4-Methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of a carboxylate ester.

Uniqueness

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is unique due to its combination of a methyl group and a carboxylate ester on the triazole ring. This structural arrangement imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.

Activité Biologique

Methyl 4-methyl-4H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

1. Overview of Triazole Compounds

Triazoles are a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. The 1,2,4-triazole derivatives have been extensively studied for their pharmacological properties, including:

- Antimicrobial activity

- Anticancer effects

- Anti-inflammatory properties

- Antioxidant activities

The biological activities of triazoles are often attributed to their ability to inhibit specific enzymes or pathways involved in various diseases.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, the compound can be synthesized through the alkylation of triazole derivatives with methyl chloroacetate or similar reagents.

3.1 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a broad spectrum of pathogens. Research indicates that derivatives of triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of ergosterol biosynthesis in fungi.

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-methyl-4H-triazole | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| Candida albicans | 8 µg/mL |

3.2 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound exhibited cytotoxic effects on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those for standard chemotherapeutic agents.

3.3 Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been documented. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Table 2: Anti-inflammatory Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| Methyl 4-methyl-4H-triazole | COX-2 | 2.6 |

| COX-1 | 18.59 |

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways critical for pathogen survival and proliferation.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Oxidative Stress Modulation : The compound may modulate oxidative stress responses in cells, contributing to its antioxidant properties.

Propriétés

IUPAC Name |

methyl 4-methyl-1,2,4-triazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-8-3-6-7-4(8)5(9)10-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRWOWOXTWYHPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.